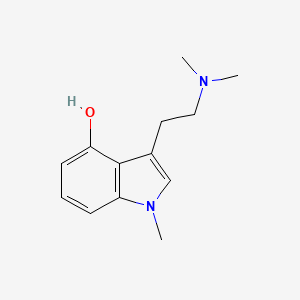
1-Methylpsilocin
Overview
Description
1-Methylpsilocin is a tryptamine derivative that acts as a selective agonist for the 5-HT 2C receptor (IC 50 of 12 nM, vs 633 nM at 5-HT 2A), and an inverse agonist at 5-HT 2B (K i of 38 nM) .
Synthesis Analysis
The synthesis of this compound has been discussed in various studies. For instance, a study on the structure elucidation and spectroscopic analysis of chromophores produced by oxidative psilocin dimerization provides insights into the synthesis process . Another study reveals that this compound is a selective agonist at the h5-HT (2C) receptor .Molecular Structure Analysis
The molecular formula of this compound is C13H18N2O . It has a molecular weight of 218.29 g/mol . The InChI and SMILES strings provide a detailed view of its molecular structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.29 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . Its exact mass is 218.141913202 g/mol .Scientific Research Applications
Selective Agonism at the 5-HT2C Receptor : 1-Methylpsilocin has been identified as a selective agonist at the human 5-HT2C receptor. This finding suggests potential applications in the development of novel 5-HT2C agonists for therapeutic uses. The related compound, 1-methylpsilocybin, has demonstrated efficacy in an animal model for obsessive-compulsive disorder, and 4-fluoro-N,N-dimethyltryptamine has also shown similar results (Sard et al., 2005).
Comparison with Other Psychedelic Compounds : In studies comparing the effects of various psychedelic compounds, including psilocin and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), this compound displayed greater pharmacological selectivity than psilocin. It was identified as acting at 5-HT2A sites but inactive at the 5-HT1A receptor. This specificity suggests that this compound could be a useful alternative to psilocybin in therapeutic contexts (Halberstadt et al., 2011).
Potential Psychotropic Agent : The discovery of ω-N-methyl-4-hydroxytryptamine (norpsilocin) in the hallucinogenic mushroom Psilocybe cubensis, which likely represents the actual psychotropic agent released from its 4-phosphate ester derivative, baeocystin, suggests a close relationship with this compound in terms of chemical structure and potential psychotropic effects (Lenz et al., 2017).
Mechanism of Action
Target of Action
1-Methylpsilocin is a tryptamine derivative that acts primarily on the serotonin receptors. It is a selective agonist for the 5-HT2C receptor , with an IC50 of 12 nM, compared to 633 nM at the 5-HT2A receptor . It also displays high affinity for the 5-HT2B receptor , acting as an inverse agonist .
Mode of Action
This compound interacts with its targets by binding to the 5-HT2C and 5-HT2B receptors. While it has a higher affinity for the 5-HT2C receptor, it does produce a head-twitch response in mice that are dependent on the 5-HT2A receptor .
Result of Action
This compound’s action on the 5-HT2C and 5-HT2B receptors leads to various molecular and cellular effects. It has been investigated for applications such as treatment of glaucoma, obsessive-compulsive disorder (OCD), and cluster headaches . This compound represents a potential alternative treatment to psilocin that may be less likely to produce hallucinogenic effects .
Biochemical Analysis
Biochemical Properties
1-Methylpsilocin interacts with several enzymes and proteins, primarily through its action on the 5-HT2C receptor . It has a higher affinity for 5-HT2C than 5-HT2A, but it does produce a head-twitch response in mice that are dependent on 5-HT2A . This suggests that this compound may interact with other biomolecules in the serotonin pathway.
Cellular Effects
This compound influences cell function primarily through its action on the 5-HT2C receptor . It is known to produce a head-twitch response in mice, suggesting that it may have effects on cell signaling pathways
Molecular Mechanism
This compound acts as a selective agonist for the 5-HT2C receptor, and an inverse agonist at 5-HT2B . This means that it binds to these receptors and influences their activity, potentially leading to changes in gene expression and cellular function .
Metabolic Pathways
It is known to interact with the 5-HT2C receptor, suggesting that it may be involved in serotonin metabolism .
Properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1-methylindol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14(2)8-7-10-9-15(3)11-5-4-6-12(16)13(10)11/h4-6,9,16H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZRFEIDRWKTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2O)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40658761 | |
| Record name | 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40658761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1465-16-3 | |
| Record name | 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1465-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylpsilocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40658761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYLPSILOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65MKC68UST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


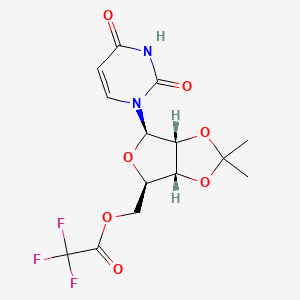






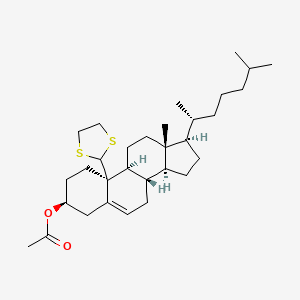

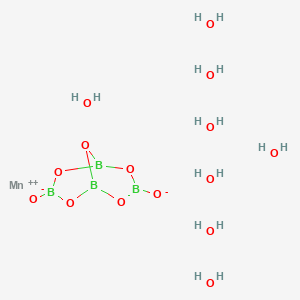
![(1S,4S,9R,10S,13R)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane](/img/structure/B576392.png)
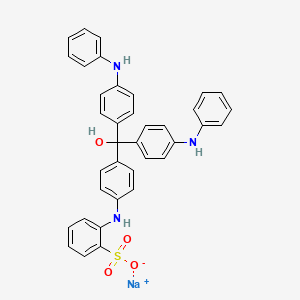
![[2-[(8S,9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate](/img/structure/B576395.png)

